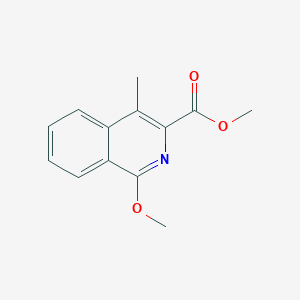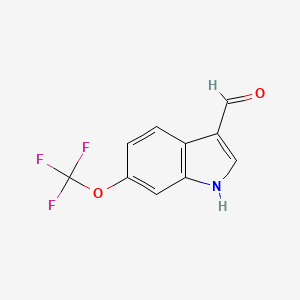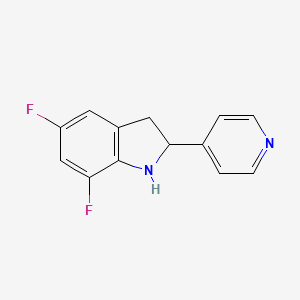![molecular formula C13H16ClNO B11874709 3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride](/img/structure/B11874709.png)
3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6,7-テトラヒドロ-1H-ピリド[2,1-a]イソキノリン-2(11bH)-オン塩酸塩は、医薬品化学における潜在的な用途を持つ複素環式化合物です。この化合物は、ピリジン環とイソキノリン環が融合した独自の構造によって特徴付けられています。その生物活性と潜在的な治療用途について研究されています。
製法
合成経路と反応条件
3,4,6,7-テトラヒドロ-1H-ピリド[2,1-a]イソキノリン-2(11bH)-オン塩酸塩の合成は、通常、複数段階の反応を含みます。一般的な方法の1つは、適切な前駆体を制御された条件下で環化することです。 例えば、反応はピリジン誘導体とイソキノリン誘導体の縮合から始まり、続いて環化と還元段階が行われます .
工業生産方法
この化合物の工業生産方法には、大規模生産のための合成経路の最適化が含まれる場合があります。 これには、効率的な触媒、高収率反応、スケーラブルなプロセスを使用して、化合物を研究や潜在的な治療用途のために十分な量で生産できるようにすることが含まれます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the condensation of a pyridine derivative with an isoquinoline derivative, followed by cyclization and reduction steps .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and scalable processes to ensure the compound can be produced in sufficient quantities for research and potential therapeutic use .
化学反応の分析
反応の種類
3,4,6,7-テトラヒドロ-1H-ピリド[2,1-a]イソキノリン-2(11bH)-オン塩酸塩は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、ヒドロキシル基やカルボニル基などの官能基を導入することができます。
還元: この反応は、二重結合やその他の官能基をより単純な形に還元することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまなハロゲン化剤などがあります。 反応条件には、通常、目的の変換を達成するために、制御された温度、溶媒、触媒が含まれます .
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はヒドロキシル化誘導体をもたらす可能性がありますが、還元は完全に飽和した化合物を生成する可能性があります。 置換反応はさまざまな官能基を導入することができ、誘導体の多様な配列をもたらします .
科学研究への応用
3,4,6,7-テトラヒドロ-1H-ピリド[2,1-a]イソキノリン-2(11bH)-オン塩酸塩は、次のようなさまざまな科学研究への応用について検討されてきました。
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的標的との相互作用と生体活性化合物としての可能性について研究されています。
医学: 抗がん作用や抗炎症作用など、その潜在的な治療効果について調査されています。
科学的研究の応用
3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes
作用機序
3,4,6,7-テトラヒドロ-1H-ピリド[2,1-a]イソキノリン-2(11bH)-オン塩酸塩の作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、生物学的経路に関与する酵素、受容体、その他のタンパク質が含まれる可能性があります。 化合物の効果は、これらの標的に結合することによって媒介され、細胞プロセスと生物学的反応の変化につながります .
類似の化合物との比較
類似の化合物
2,3,4,5-テトラヒドロ-1H-ピリド[4,3-b]インドール誘導体: これらの化合物は、類似の融合環構造を共有しており、その生物活性について研究されています.
2,3,6,7-テトラヒドロ-1H,5H-ピリド[3,2,1-ij]キノリン-9-イル誘導体: これらの化合物も、ピリジン環とイソキノリン環の融合系を特徴としており、類似の化学的性質を持っています.
独自性
3,4,6,7-テトラヒドロ-1H-ピリド[2,1-a]イソキノリン-2(11bH)-オン塩酸塩は、その特定の環融合パターンと、その溶解性と反応性に影響を与える可能性のある塩酸塩の存在のために、独自です。 この独自性は、研究と潜在的な治療用途にとって貴重な化合物となっています .
類似化合物との比較
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds share a similar fused ring structure and have been studied for their biological activities.
2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl derivatives: These compounds also feature a fused pyridine and isoquinoline ring system and have similar chemical properties.
Uniqueness
3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride is unique due to its specific ring fusion pattern and the presence of a hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C13H16ClNO |
|---|---|
分子量 |
237.72 g/mol |
IUPAC名 |
1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride |
InChI |
InChI=1S/C13H15NO.ClH/c15-11-6-8-14-7-5-10-3-1-2-4-12(10)13(14)9-11;/h1-4,13H,5-9H2;1H |
InChIキー |
ATVRMNQQDVENIG-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC3=CC=CC=C3C2CC1=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11874682.png)


![2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11874710.png)


